molecular formula C17H17Cl3N2O2 B3020309 5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-99-0

5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B3020309
CAS RN: 339008-99-0
M. Wt: 387.69
InChI Key: PXFMQARSVLOSEH-UHFFFAOYSA-N
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Description

The compound 5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with chloro and pyridine moieties, which are common structural features in medicinal chemistry due to their potential for various biological activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis, as well as acyl chlorination with thionyl chloride and amidation with cyclic amine . These methods are indicative of the complex synthetic routes that may be required to construct the compound , involving the formation of various heterocyclic systems and the introduction of chloro substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis . This method provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The planarity of certain systems, such as the pyrazolo[3,4-b]pyridine system, and the displacement of certain atoms from this plane, are key structural features that can influence the compound's biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the compound of interest may also undergo similar reactions. These reactions include the formation of carboxamide bonds and the introduction of chloro substituents, which are important for the biological activity of these molecules. The reactivity of the compound can be inferred from the reactivity of similar compounds, which undergo reactions such as acyl chlorination and amidation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting point, and stability, which are important for the compound's application in a biological context. The antioxidant activity of related compounds has been tested, and some have shown higher activity than well-known antioxidants like ascorbic acid . This suggests that the compound may also possess significant antioxidant properties.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Future Directions

As for future directions, it’s hard to say without more information on the current uses and research involving this compound .

properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)12-8-15(20)17(24)22(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFMQARSVLOSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

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